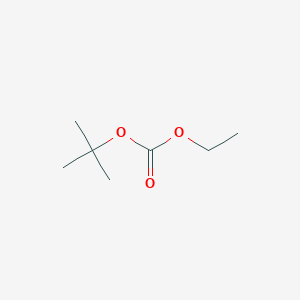
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.) and its functional groups .
Synthesis Analysis
The synthesis analysis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds or its decomposition .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and spectral data .Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
A study highlighted the use of palladium complexes in catalysis, particularly for the production of methyl propanoate via methoxycarbonylation of ethene. This involves a palladium complex that could be related to the chemical structure of Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate in catalytic processes (Clegg et al., 1999).
Conformational Studies in Chemistry
Research focusing on the conformational preferences of arylamides, including thiophene-based compounds similar to this compound, was conducted. It explored how intramolecular hydrogen bonding and solvent polarity affect these conformations, which is crucial for understanding the properties of foldamer building blocks (Galan et al., 2013).
Advanced Material Synthesis
A study on the synthesis of novel aromatic polyimides involved the use of carboxylic amides, which are structurally related to this compound. These compounds were used to create materials with unique properties like solubility in organic solvents and high thermal stability (Butt et al., 2005).
Studies in Organic Chemistry and Molecular Structure
Research was conducted on the synthesis and characterization of complex organic compounds involving thiophene derivatives. These studies are relevant for understanding the chemical behavior and potential applications of this compound in various chemical reactions and material sciences (Shah, 2011).
Pharmaceutical Chemistry Research
In the field of pharmaceutical chemistry, studies have been conducted on the synthesis of various compounds with potential therapeutic applications. Although these studies do not directly involve this compound, they provide insights into the synthesis and potential applications of structurally related compounds in medicinal chemistry (Colabufo et al., 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[(4-ethoxybenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-20-11-6-4-10(5-7-11)14(17)16-12-8-9-21-13(12)15(18)19-2/h4-7H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXRGNJLXKCBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)
![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)
![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)
![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)



![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2822341.png)



![4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2822347.png)